molecular formula C12H13Cl2NO2 B11845957 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

Cat. No.: B11845957
M. Wt: 274.14 g/mol
InChI Key: DDQXJTJKHYIDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride typically involves the reaction of isobenzofuran derivatives with piperidine under specific conditions. The process often requires the use of chlorinating agents to introduce the chlorine atom into the structure . The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The compound is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride is unique due to its specific spiro structure and the presence of both chlorine and ketone functional groups.

Properties

Molecular Formula

C12H13Cl2NO2

Molecular Weight

274.14 g/mol

IUPAC Name

5-chlorospiro[2-benzofuran-3,4'-piperidine]-1-one;hydrochloride

InChI

InChI=1S/C12H12ClNO2.ClH/c13-8-1-2-9-10(7-8)12(16-11(9)15)3-5-14-6-4-12;/h1-2,7,14H,3-6H2;1H

InChI Key

DDQXJTJKHYIDTE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)Cl)C(=O)O2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.